![molecular formula C14H20N2O5S B4396041 N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396041.png)
N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide
Description
Synthesis Analysis
The synthesis of N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide involves several key steps, including the initial formation of Mannich bases and subsequent reactions that introduce the ethoxy and morpholinylsulfonyl groups into the phenylacetamide backbone. Studies have demonstrated various methods to synthesize related compounds, indicating the importance of the molecular structure on the reactivity and properties of these compounds (Nasser & Sathiq, 2017).
Molecular Structure Analysis
Investigations into the molecular structure of N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide reveal its complex interactions and electronic behavior. Studies utilizing Gaussian 16W DFT tool have explored the optimized geometrical properties, wave functional properties, and intermolecular interactions of similar compounds in various solvents, highlighting the role of molecular structure in determining the compound's reactivity and biological interactions (Bharathy et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide can be influenced by its functional groups and molecular structure. For instance, the presence of the morpholinylsulfonyl group could affect its ability to act as an inhibitor in corrosion processes, as demonstrated by related compounds in sulfuric acid solutions (Nasser & Sathiq, 2017).
Physical Properties Analysis
The physical properties of N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide, such as solubility, melting point, and crystal structure, are crucial for its application and handling. Studies on similar compounds have utilized techniques like X-ray crystallography to elucidate their solid-state structures, providing insights into the physical properties that influence their biological activity and chemical reactivity (Robin et al., 2002).
Chemical Properties Analysis
The chemical properties of N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide, including its reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are central to its utility in research and industry. The compound's ability to undergo specific chemical reactions, its role as a corrosion inhibitor, and its potential biological activities are areas of ongoing research, as demonstrated by studies on related molecules (Nasser & Sathiq, 2016).
properties
IUPAC Name |
N-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-3-21-14-5-4-12(10-13(14)15-11(2)17)22(18,19)16-6-8-20-9-7-16/h4-5,10H,3,6-9H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIYJPFKLMEWRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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